

Application Notes and Protocols for HPLC Analysis of Levamlodipine Besylate Tablets

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Compound of Interest

Compound Name: *Levamlodipine Besylate Hemipentahydrate*

Cat. No.: *B15611209*

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This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of levamlodipine besylate in tablet dosage forms. The protocols are based on established and validated methods to ensure accuracy, precision, and robustness for routine quality control and research applications.

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the management of hypertension and angina.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of levamlodipine besylate pharmaceutical products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of levamlodipine besylate in tablets. The method is suitable for assay, impurity profiling, and stability studies.

Principle of the Method

The method utilizes reversed-phase chromatography to separate levamlodipine from its potential impurities and tablet excipients. A C18 stationary phase is employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is typically performed using a UV detector at a wavelength where levamlodipine exhibits maximum absorbance, commonly around 238 nm.[3][4] Quantification is

achieved by comparing the peak area of levamlodipine in the sample solution to that of a reference standard.

Experimental Protocols

Materials and Reagents

- Reference Standard: Levamlodipine Besylate Working Standard
- Solvents: HPLC grade acetonitrile, HPLC grade methanol
- Buffers: Potassium dihydrogen phosphate (analytical grade), Ammonium acetate (analytical grade), Triethylamine (analytical grade), Orthophosphoric acid (analytical grade)
- Water: HPLC grade or purified water
- Sample: Levamlodipine Besylate Tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following tables summarize typical chromatographic conditions.

Table 1: Recommended Chromatographic Conditions

Parameter	Condition 1 (Isocratic)	Condition 2 (Isocratic)	Condition 3 (Gradient)
Stationary Phase	C18, 5 μ m, 4.6 x 250 mm	C18, 5 μ m, 4.6 x 150 mm	C18, 2.6 μ m, 4.6 x 100 mm (Core-shell)
Mobile Phase	Acetonitrile:Methanol: Phosphate Buffer (pH 3.0) (15:35:50 v/v/v)	Methanol:0.03M Potassium Dihydrogen Phosphate (75:25 v/v) [3]	A: 0.4% Ammonium Hydroxide in WaterB: Methanol[5]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[3]	1.0 mL/min
Detection Wavelength	237 nm[6][7]	238 nm[3]	237 nm[8][5]
Column Temperature	30 °C[3][7]	Ambient	30 °C
Injection Volume	20 μ L[3]	20 μ L	10 μ L
Run Time	~15 min	~10 min	~15 min
Elution Mode	Isocratic	Isocratic	Gradient

Note: The pH of the buffer should be adjusted using an appropriate acid or base, such as orthophosphoric acid.

Preparation of Solutions

- For Condition 1: Prepare a 70mM potassium dihydrogen orthophosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Mix acetonitrile, methanol, and the prepared buffer in the specified ratio. Filter through a 0.45 μ m membrane filter and degas.[1]
- For Condition 2: Prepare a 0.03M potassium dihydrogen phosphate solution. Mix with methanol in the specified ratio. Filter and degas.[3]
- For Condition 3: Prepare mobile phase A (0.4% ammonium hydroxide in water) and mobile phase B (methanol). Filter and degas separately. The gradient program should be optimized for the specific application.[8][5]

Accurately weigh about 25 mg of Levamlodipine Besylate Working Standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase and mix well. Further dilute a known volume of this stock solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

Weigh and finely powder not fewer than 20 levamlodipine besylate tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of levamlodipine and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.^[9] Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.^{[2][7]} Further dilute a known volume of this solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (typically 5 or 6 injections). The system is deemed suitable for use if the acceptance criteria in Table 2 are met.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	Not more than 2.0 ^{[7][9]}
Theoretical Plates	Not less than 2000 ^{[7][9]}
Relative Standard Deviation (RSD) of Peak Areas	Not more than 2.0% ^[7]

Data Presentation

The following table summarizes typical performance data for a validated HPLC method for levamlodipine besylate analysis.

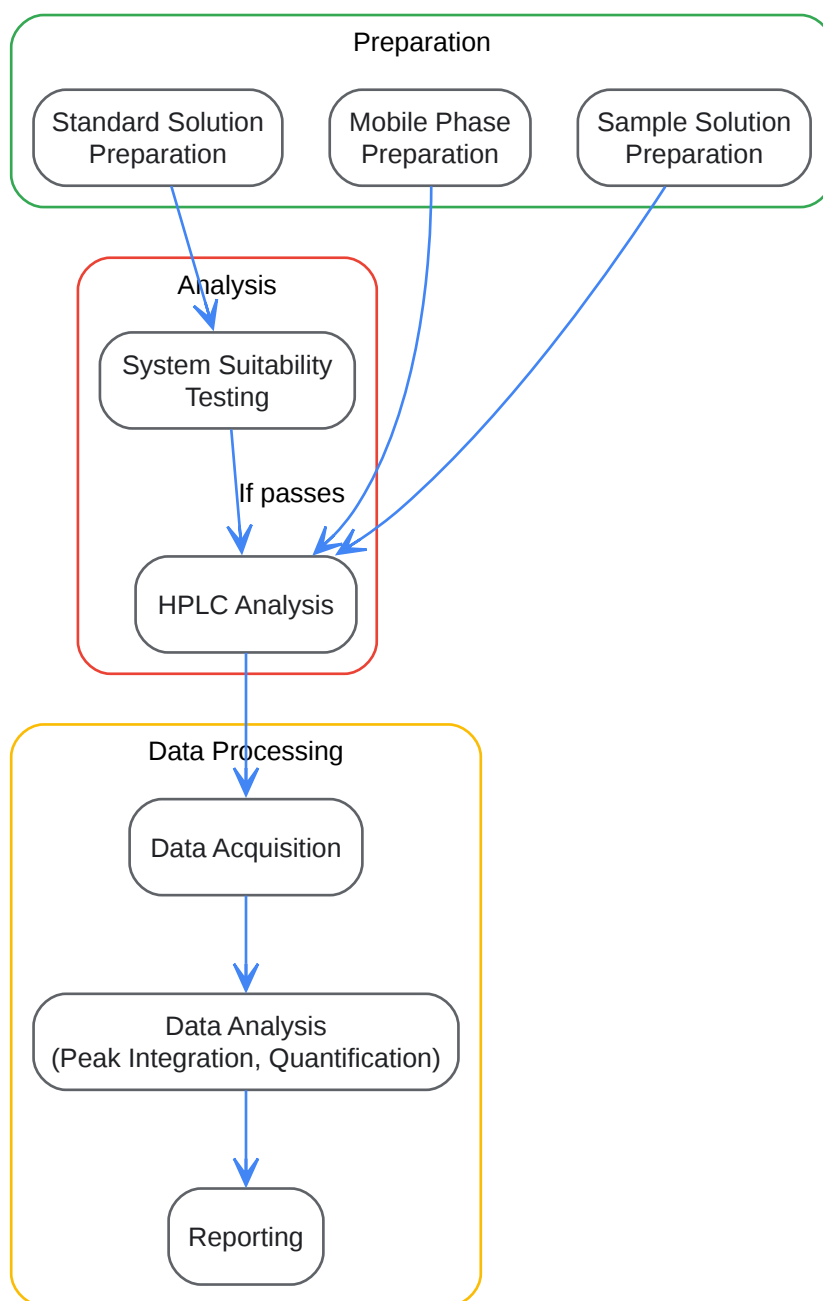
Table 3: Method Validation Summary

Parameter	Result
Linearity Range	0.5 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	~0.02 µg/mL ^[1]
Limit of Quantitation (LOQ)	~0.07 µg/mL ^[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of levamlodipine besylate tablets.

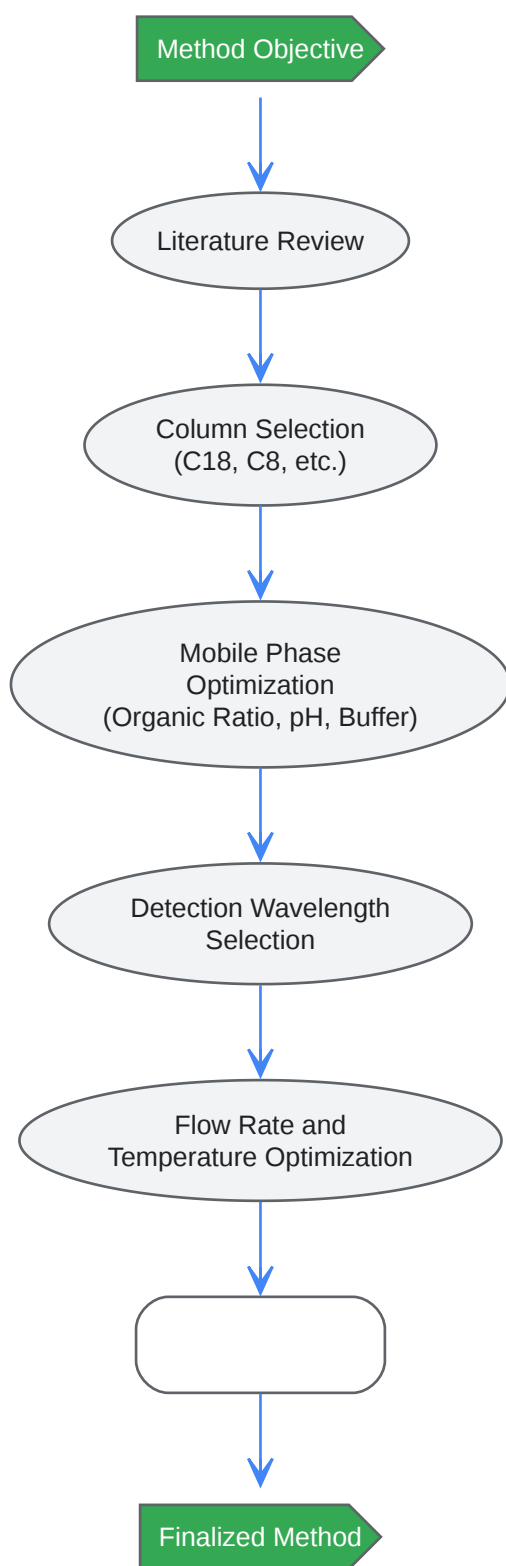


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Caption: Workflow for HPLC analysis of levamlodipine besylate tablets.

Logical Relationships in Method Development

This diagram outlines the key logical steps involved in developing a robust HPLC method.



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Caption: Logical steps in HPLC method development.

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- To cite this document: BenchChem. [Application Notes and Protocols for HPLC Analysis of Levamlodipine Besylate Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611209#hplc-method-for-levamlodipine-besylate-tablet-analysis]

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